
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one, also known as TAK-915, is a small molecule drug that has been developed by Takeda Pharmaceutical Company for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease. TAK-915 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
作用機序
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one is a potent and selective inhibitor of PDE10A, an enzyme that hydrolyzes cAMP and cGMP in the brain. By inhibiting PDE10A, 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one increases the levels of cAMP and cGMP, which in turn activate the protein kinase A (PKA) and protein kinase G (PKG) signaling pathways. These pathways are involved in regulating neuronal signaling and synaptic plasticity, which are essential for learning and memory.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to have several biochemical and physiological effects in the brain. It increases the levels of cAMP and cGMP, activates the PKA and PKG signaling pathways, and enhances the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one also increases the number of dendritic spines, which are the sites of synaptic connections between neurons, and enhances synaptic plasticity.
実験室実験の利点と制限
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PDE10A, which makes it a valuable tool for studying the role of PDE10A in regulating neuronal signaling and synaptic plasticity. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has also been shown to improve cognitive function and memory in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease, which makes it a promising drug candidate for the treatment of these disorders.
However, there are also some limitations to using 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments. It has a relatively short half-life in the brain, which may limit its effectiveness in chronic treatments. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one also has poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one. One direction is to further investigate the mechanism of action of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one and its effects on neuronal signaling and synaptic plasticity. Another direction is to explore the therapeutic potential of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective PDE10A inhibitors may lead to the discovery of more effective drugs for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.
合成法
The synthesis of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one involves a series of chemical reactions starting from 4-chloroaniline and 2,4,6-trimethoxybenzaldehyde. The key step in the synthesis is the cyclization of the intermediate compound to form the pyridazinone ring. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been extensively studied in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease. In these studies, 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to improve cognitive function and memory in various behavioral tests such as the novel object recognition test, the Morris water maze test, and the radial arm maze test. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has also been shown to increase the levels of cAMP and cGMP in the brain, which are known to play a critical role in neuronal signaling and synaptic plasticity.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-15-10-18(26-2)16(19(11-15)27-3)8-13-9-17(22-23-20(13)24)12-4-6-14(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPSXWHGDSLSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)
![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)
![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)
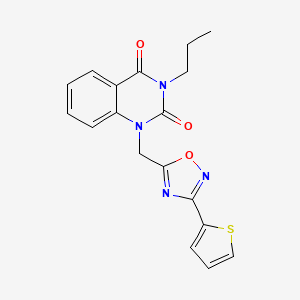
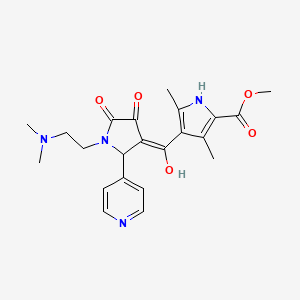
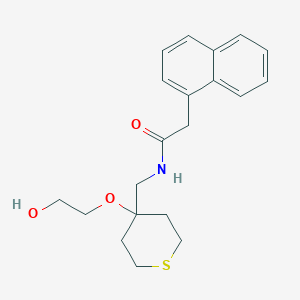
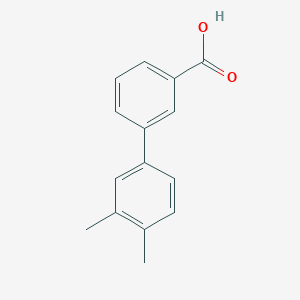

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)
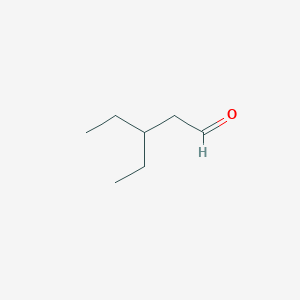
![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)